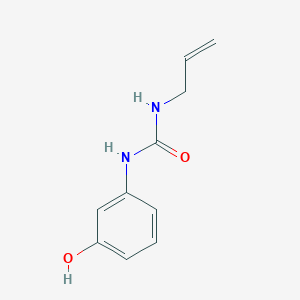

N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea

Description

N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea is a urea derivative characterized by a 3-hydroxyphenyl group attached to one nitrogen atom and a propenyl (allyl) group on the adjacent nitrogen. Urea derivatives are notable for their hydrogen-bonding capabilities, which influence their physicochemical properties and biological interactions.

Properties

CAS No. |

70171-68-5 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1-(3-hydroxyphenyl)-3-prop-2-enylurea |

InChI |

InChI=1S/C10H12N2O2/c1-2-6-11-10(14)12-8-4-3-5-9(13)7-8/h2-5,7,13H,1,6H2,(H2,11,12,14) |

InChI Key |

MTTZAHDVXFJKIB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)NC1=CC(=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of NSC 222578 typically involves the reaction of 3-hydroxyaniline with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 3-hydroxyaniline and allyl isocyanate.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure NSC 222578.

Chemical Reactions Analysis

NSC 222578 undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group in NSC 222578 can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, to form amine derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: NSC 222578 has been studied for its potential biological activities, including its effects on cellular processes and enzyme activities.

Medicine: Research has investigated its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.

Mechanism of Action

The mechanism of action of NSC 222578 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Core Urea vs. Pyridazine Derivatives

RS-0406 (N,N'-bis(3-hydroxyphenyl)pyridazine-3,6-diamine)

- Structural Differences : RS-0406 replaces the urea core with a pyridazine ring but retains dual 3-hydroxyphenyl substituents .

- Functional Implications : RS-0406 is a β-sheet breaker that inhibits α-synuclein aggregation in Parkinson’s disease models. The pyridazine ring may enhance π-π stacking with protein residues, while the urea derivative’s hydrogen-bonding capacity (NH groups) could favor different binding modes .

N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea ()

- Structural Differences : This urea derivative features a trifluoromethylpyridinylsulfanyl group, increasing hydrophobicity (XlogP = 5.3) compared to the propenyl group in the target compound .

- Functional Implications: The trifluoromethyl group enhances metabolic stability but may reduce solubility (topological polar surface area = 79.3 Ų).

Substituent Effects: Hydroxyphenyl vs. Aromatic/Aliphatic Groups

MM0081.11 (2-[[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylamino]succinic Acid)

- Structural Differences : Contains a succinic acid backbone and a secondary amine instead of urea. The 3-hydroxyphenyl group is retained .

- Functional Implications : The carboxylic acid groups enhance water solubility, making MM0081.11 suitable for formulation. The urea derivative lacks ionizable groups, likely reducing solubility but improving membrane permeability .

N-Phenyl-N-(3-phenylprop-2-ynyl)aniline (–13)

- Structural Differences: A propargylamine with two phenyl groups instead of a urea core. The dihedral angle between phenyl rings (72.5°) suggests a non-planar conformation .

- Functional Implications : Propargylamines are intermediates in synthesizing bioactive molecules. The rigid alkyne group contrasts with the flexible propenyl group in the urea derivative, which may influence binding kinetics .

Hydrogen-Bonding and Solubility

Key Observations :

- The urea derivative’s moderate XlogP (~2.5) suggests balanced lipophilicity for membrane penetration.

- Higher polar surface areas in RS-0406 and ’s compound may limit blood-brain barrier penetration compared to the target urea derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.